
Spectroscopic Profile of Angustifoline: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Angustifoline

Cat. No.: B1252969 Get Quote

Introduction: Angustifoline is a tetracyclic quinolizidine alkaloid found in various species of the

Lupinus genus. As a natural product, its structural elucidation and characterization are

fundamental for research in phytochemistry, pharmacology, and drug development. This

technical guide provides a comprehensive overview of the key spectroscopic data for

Angustifoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug

development.

Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of Angustifoline, aiding in its identification and structural confirmation. The compound

has a molecular formula of C₁₄H₂₂N₂O and a molecular weight of 234.34 g/mol [1].

Table 1: Mass Spectrometry Data for Angustifoline
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Technique Ionization Mode
Key Fragments
(m/z)

Reference

EIMS Electron Impact

234 [M]⁺, 193, 150,

137 (base peak), 136,

110, 98

[2]

LC-ESI-ITFT ESI (HCD)

Precursor: 235.1805

[M+H]⁺; Fragments:

217.1693, 193.1332

[3]

The Electron Impact Mass Spectrometry (EIMS) data shows the molecular ion peak at m/z 234,

consistent with the molecular weight of Angustifoline[2]. The fragmentation pattern is

characteristic of the quinolizidine alkaloid skeleton. High-resolution mass spectrometry provides

an exact mass that is crucial for molecular formula determination[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

organic molecules like Angustifoline. ¹H and ¹³C NMR provide detailed information about the

carbon-hydrogen framework.

¹H NMR Data
The proton NMR spectrum provides information on the chemical environment, connectivity, and

stereochemistry of hydrogen atoms in the molecule. The data presented below is based on

assignments reported in the literature.

Table 2: ¹H NMR Chemical Shift Assignments for Angustifoline
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Proton Assignment Chemical Shift (δ) ppm Multiplicity

H-2 4.92 d

H-3 6.87 d

H-6 3.41 ddd

H-10α 3.13 dd

H-10β 3.17 d

H-17α 2.35 dd

H-17β 2.90 dd

H-5α 2.64 t

Note: Data is derived from literature reports on related compounds and may vary slightly based

on solvent and experimental conditions[2]. A specific signal for an angustifoline proton has

been reported as a doublet of triplets at 4.66 ppm with coupling constants of 13.6 and 2.1 Hz in

another study.

¹³C NMR Data
While specific, fully assigned experimental ¹³C NMR data for Angustifoline was not available

in the surveyed literature, the expected chemical shift ranges for the carbon atoms can be

predicted based on the known structure. These predictions are valuable for preliminary analysis

of experimental spectra.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Angustifoline

Carbon Type Expected Chemical Shift (δ) ppm

C=O (Lactam) 160 - 175

C=C (Vinyl) 110 - 140

C-N (Aliphatic) 40 - 65

CH, CH₂, CH₃ (Aliphatic) 15 - 50
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Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of

Angustifoline is characterized by absorptions corresponding to its key structural features,

including the lactam ring and the quinolizidine core.

Table 4: Characteristic IR Absorption Bands for Angustifoline

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~3400-3200 N-H Stretch
Secondary Amine

(NH)
Medium

~3080 C-H Stretch sp² C-H (Vinyl) Medium

~2950-2850 C-H Stretch sp³ C-H (Alkyl) Strong

2850-2700 Bohlmann Bands
trans-Quinolizidine C-

H
Medium-Weak

~1640 C=O Stretch Lactam Carbonyl Strong

~1620 C=C Stretch Alkene Medium

The presence of "Bohlmann bands" between 2850-2700 cm⁻¹ is characteristic of a trans-fused

quinolizidine ring system with an anti-periplanar relationship between the nitrogen lone pair and

adjacent axial C-H bonds[2]. The strong absorption around 1640 cm⁻¹ is indicative of the

lactam carbonyl group[2].

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following sections outline

generalized experimental protocols for the analysis of natural products like Angustifoline.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified Angustifoline
sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d,
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CDCl₃; or methanol-d₄, CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of

400 MHz or higher for protons.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be

averaged to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are required. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to

differentiate between CH, CH₂, and CH₃ signals.

2D NMR Experiments: For unambiguous assignment, acquire 2D NMR spectra, including

COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities, and HSQC

(Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond

Correlation) to determine ¹H-¹³C one-bond and long-range correlations, respectively.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile. For GC-MS, derivatization may be

necessary to increase volatility.

Instrumentation: Employ a mass spectrometer coupled to a separation technique, such as

Gas Chromatography (GC-MS) or Ultra-Performance Liquid Chromatography (UPLC-

MS/MS).

Ionization: For GC-MS, Electron Impact (EI) is a common ionization method that provides

characteristic fragmentation patterns. For LC-MS, soft ionization techniques like Electrospray

Ionization (ESI) are typically used to observe the protonated molecule [M+H]⁺ with minimal

fragmentation.
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Analysis: In full scan mode, acquire mass spectra over a relevant m/z range (e.g., 50-500

amu). For tandem MS (MS/MS), the precursor ion (e.g., [M+H]⁺) is selected and fragmented

using Collision-Induced Dissociation (CID) to obtain structural information from the resulting

product ions.

IR Spectroscopy Protocol
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method can be

used. A small amount of sample is finely ground with dry KBr and pressed into a transparent

disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires

minimal sample preparation; the solid or liquid sample is placed directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum, typically in the mid-infrared range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment (or pure KBr for pellets) should be

recorded and automatically subtracted from the sample spectrum.

Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and correlate

them with specific functional groups and structural features of the molecule.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the structural elucidation of a natural product like

Angustifoline is crucial. It involves a multi-technique approach where data from each method

is integrated to build a complete structural picture.
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Caption: Workflow for the spectroscopic analysis and structural elucidation of Angustifoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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